6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

Catalog No.
S705119
CAS No.
67674-46-8
M.F
C11H22O2
M. Wt
186.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

CAS Number

67674-46-8

Product Name

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

IUPAC Name

6,6-dimethoxy-2,5,5-trimethylhex-2-ene

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3

InChI Key

RDHNTAXPFZIMDN-UHFFFAOYSA-N

SMILES

CC(=CCC(C)(C)C(OC)OC)C

Canonical SMILES

CC(=CCC(C)(C)C(OC)OC)C

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene, commonly referred to as Methyl Pamplemousse, is an organic compound with the molecular formula C₁₁H₂₂O₂ and a molecular weight of approximately 186.29 g/mol. This compound is characterized by its unique structure, which includes two methoxy groups (–OCH₃) attached to the sixth carbon of a hexene chain with additional methyl groups at the second and fifth positions. The compound is known for its grapefruit-like aroma, making it valuable in the fragrance and flavor industries .

The primary focus of research on 6,6-dimethoxy-2,5,5-trimethylhex-2-ene lies in its flavor properties. It is considered to have a grapefruit-like aroma and is used as a flavoring agent in the food industry []. The specific mechanism by which it interacts with taste receptors to produce this flavor perception requires further investigation.

  • Potential as a Fragrance Material

    DMTM-H possesses a structure similar to some fragrance molecules found in grapefruits (). This suggests potential use as a fragrance ingredient or as a starting material for synthesizing other grapefruit-like odor profiles.

  • Analytical Methods Development

    Research has been conducted on using High-Performance Liquid Chromatography (HPLC) for the analysis of DMTM-H, including separating it from impurities (). This method development could be useful for quality control purposes in various industries where DMTM-H might be used.

Important to Note:

  • The available scientific literature on DMTM-H's research applications is scarce. More studies are needed to explore its potential uses and properties in various scientific fields.
Involving 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene include acetalization and oxidation. The acetalization reaction typically involves the reaction of aldehydes with alcohols to form acetals, which is crucial in synthesizing this compound from 2,2,5-trimethyl-4-hexenal. Under certain conditions, it can also undergo oxidation to form various aldehydes or ketones .

The synthesis of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene typically involves the following methods:

  • Acetalization: This is the most common method where 2,2,5-trimethyl-4-hexenal reacts with methanol in the presence of an acid catalyst to produce Methyl Pamplemousse.
    text
    2,2,5-trimethyl-4-hexenal + Methanol → 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
  • Reduction Reactions: Various reduction techniques can also be employed to modify precursors into 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene.

These methods highlight the compound's versatility in synthetic organic chemistry .

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene finds extensive applications in:

  • Fragrance Industry: Used as a key ingredient in perfumes and scented products due to its pleasant grapefruit aroma.
  • Flavoring Agent: Incorporated into food products to enhance flavor profiles.
  • Cosmetics: Utilized in various cosmetic formulations for its aromatic properties.
  • Cleaning Products: Employed in formulations for polishes and cleaning agents due to its pleasant scent .

Several compounds share structural similarities with 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
LimoneneMonoterpene hydrocarbon with a cyclic structureKnown for its citrus scent; widely used in cleaning products
GeraniolMonoterpenoid alcohol with a floral aromaExhibits potential anti-inflammatory properties
CitralMixture of two isomers (geranial and neral)Strong lemon scent; used extensively in flavoring
Bergamot OilContains Limonene and Linalyl acetateValued for both fragrance and therapeutic properties

The uniqueness of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene lies in its distinct grapefruit aroma combined with its specific methoxy substitutions which differentiate it from other similar compounds .

Molecular Formula and Mass Specifications

The fundamental molecular composition of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene is defined by the molecular formula C₁₁H₂₂O₂ [1] [3] [4]. This formula indicates the presence of eleven carbon atoms, twenty-two hydrogen atoms, and two oxygen atoms within the molecular structure. The compound exhibits a molecular weight of 186.2912 grams per mole, which corresponds to its atomic composition [3] [6]. The monoisotopic molecular weight has been precisely determined as 186.161979948 atomic mass units [2] [7].

PropertyValue
Molecular FormulaC₁₁H₂₂O₂
Molecular Weight (g/mol)186.2912
Monoisotopic Molecular Weight (g/mol)186.161979948
CAS Registry Number67674-46-8

The compound maintains a formal charge of zero, indicating electrical neutrality throughout its molecular structure [7]. The elemental composition reflects a relatively high hydrogen-to-carbon ratio characteristic of saturated alkyl segments combined with unsaturated alkene functionality [1] [4].

Structural Conformation and Spatial Arrangement

The structural architecture of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene exhibits a linear hexene backbone with specific substitution patterns that define its three-dimensional conformation [1] [2]. The compound possesses five rotatable bonds, providing significant conformational flexibility around single bond axes [4] [7]. This rotational freedom allows the molecule to adopt multiple spatial arrangements while maintaining its fundamental connectivity pattern.

The spatial arrangement is characterized by the presence of tertiary carbon centers at positions 5 and 6 of the hexene chain [1] [4]. Position 5 contains two methyl substituents creating a quaternary carbon center, while position 6 bears the distinctive acetal functionality with two methoxy groups [2] [8]. The alkene double bond is positioned between carbons 2 and 3, contributing to the overall molecular geometry through its planar sp² hybridization [1] [3].

The compound demonstrates an achiral stereochemical profile with zero defined stereocenters, indicating the absence of asymmetric carbon atoms that would generate optical isomers [7] [8]. The molecular geometry around the acetal carbon follows tetrahedral coordination due to sp³ hybridization, while the alkene carbons exhibit trigonal planar geometry characteristic of sp² hybridization [1] [2].

Chemical Bonding Characteristics

The chemical bonding pattern within 6,6-dimethoxy-2,5,5-trimethylhex-2-ene reflects the characteristic features of acetal functional groups combined with alkene unsaturation [9] [10]. The acetal moiety represents a geminal diether structure where a single carbon atom forms bonds to two separate methoxy groups [9] [11]. This bonding arrangement follows the general acetal pattern R₂C(OR')₂, where the central carbon maintains tetrahedral geometry through sp³ hybridization [9] [10].

The methoxy groups within the acetal functionality exhibit carbon-oxygen single bonds with typical bond lengths of approximately 1.42-1.43 Angstroms for the methyl-oxygen connections [12]. The oxygen atoms in the methoxy groups function as electron-pair donors and can participate in hydrogen bonding interactions as proton acceptors [12] [13]. The methoxy groups demonstrate electron-donating characteristics through their alkoxy nature, influencing the overall electronic distribution within the molecule [13].

The alkene double bond between carbons 2 and 3 consists of both sigma and pi bonding components [14] [15]. The sigma bond forms through direct orbital overlap, while the pi bond results from lateral overlap of p orbitals, creating a region of high electron density above and below the molecular plane [14]. This double bond arrangement prevents free rotation around the carbon-carbon axis and contributes to the overall molecular rigidity in this region [14] [15].

The tertiary carbon center at position 5 exhibits four single bonds to carbon atoms, creating a quaternary substitution pattern with two methyl groups and connections to the main carbon chain [1] [4]. This bonding arrangement contributes to steric bulk and influences the overall molecular conformation through spatial constraints [2] [8].

Stereochemistry and Isomeric Forms

The stereochemical analysis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene reveals an achiral molecular structure devoid of asymmetric carbon centers [7] [8]. The compound contains zero defined stereocenters, eliminating the possibility of enantiomeric forms or optical activity [7]. This achiral nature results from the symmetric substitution patterns around potential chiral centers and the absence of asymmetric carbon atoms within the molecular framework.

The alkene double bond at the 2,3-position does not exhibit geometric isomerism due to the substitution pattern present on the alkene carbons [1] [7]. The compound demonstrates zero E/Z centers, indicating that the double bond does not meet the structural requirements for cis-trans or E/Z stereoisomerism [7] [8]. This absence of geometric isomerism results from the specific substitution pattern that does not provide the necessary different substituents on each alkene carbon for stereoisomeric distinction.

Stereochemical PropertyValue
StereochemistryAchiral
Defined Stereocenters0
E/Z Centers0
Optical ActivityNone
Enantiomeric FormsNone

The molecular structure exhibits conformational isomerism due to the presence of five rotatable bonds within the carbon skeleton [4] [7]. These rotatable bonds allow for multiple conformational arrangements while maintaining the same connectivity pattern throughout the molecule [2] [8]. The conformational flexibility primarily occurs around the single bonds connecting the methyl substituents and the acetal carbon to the main hexene backbone.

Spectroscopic Identifiers

The spectroscopic characterization of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene provides definitive structural identification through various analytical techniques [1] [2]. The compound exhibits distinct spectroscopic signatures that facilitate its identification and structural elucidation in analytical applications [16] [17].

InChI and SMILES Notations

The International Chemical Identifier (InChI) for 6,6-dimethoxy-2,5,5-trimethylhex-2-ene is represented as InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 [1] [4] [2]. This InChI string provides a standardized representation of the molecular structure, connectivity, and chemical composition. The corresponding InChI Key, RDHNTAXPFZIMDN-UHFFFAOYSA-N, serves as a compressed identifier for database searches and chemical informatics applications [1] [3] [6].

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is expressed as COC(OC)C(C)(C)CC=C(C)C [4] [6] [2]. This SMILES string describes the molecular connectivity through a linear notation system, where C represents carbon atoms, O represents oxygen atoms, and parentheses indicate branching patterns. The canonical SMILES representation maintains consistency across different software platforms and databases [4] [7].

Identifier TypeNotation
InChIInChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3
InChI KeyRDHNTAXPFZIMDN-UHFFFAOYSA-N
SMILESCOC(OC)C(C)(C)CC=C(C)C

The SMILES notation reveals the branching pattern where the acetal carbon connects to two methoxy groups (COC and OC), while the quaternary carbon at position 5 shows the C(C)(C) pattern indicating two methyl substituents [4] [2]. The alkene double bond is represented by the C=C segment within the notation system [6] [7].

Mass Spectral Fragmentation Patterns

The mass spectral analysis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene provides insights into its fragmentation behavior under electron impact ionization conditions [1]. The molecular ion peak appears at m/z 186, corresponding to the molecular weight of the intact compound [3] [4]. The base peak and major fragment ions result from characteristic cleavage patterns associated with acetal functional groups and alkene substituents.

The acetal functionality undergoes characteristic fragmentation through the loss of methoxy groups, generating fragment ions through alpha-cleavage adjacent to the oxygen-bearing carbon [17]. Common fragmentation pathways include the elimination of methanol units (CH₃OH, molecular weight 32) and methoxy radicals (OCH₃, molecular weight 31) from the acetal center [1] [2]. These fragmentations produce significant peaks in the mass spectrum that aid in structural identification.

The alkene portion of the molecule contributes to fragmentation through allylic cleavage patterns, where bond breaking occurs adjacent to the double bond system [3] [17]. The tertiary carbon center at position 5 represents another potential fragmentation site due to the stability of tertiary carbocations formed during the ionization process [4] [2].

Fragmentation TypeLost FragmentResulting m/z
Molecular IonNone186
Methanol LossCH₃OH (-32)154
Methoxy LossOCH₃ (-31)155
Alkyl LossVariousMultiple

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene exists as a colorless to pale yellow liquid at room temperature, maintaining its liquid state across a wide temperature range [1] [2] [3]. The compound exhibits excellent physical stability under normal storage conditions, with a density ranging from 0.859 to 0.884 g/cm³ [2] [4] [3]. The refractive index (nD20) falls within the range of 1.437 to 1.443 [3], indicating moderate optical density characteristics typical of organic ethers.

The compound demonstrates distinctive organoleptic properties characterized by a fresh, citrus-like odor reminiscent of grapefruit peel [1] [2] [5]. The olfactory profile presents a complex sensory experience with a fresh-fruity character that exhibits bitter grapefruit notes complemented by subtle soapy, woody, green, herbal, and violet-like facets [5]. Advanced sensory analysis using artificial intelligence algorithms has identified the dominant odor components as green (72.6%), citrus (63.7%), fresh (56.7%), woody (55.9%), and herbal (49.3%) [6].

PropertyValueTemperature/ConditionsSource
Physical StateColorless liquidRoom temperatureMultiple sources [1] [2] [3]
ColorColorless to pale yellowStandard conditionsAAC Europe [3]
Density0.859-0.884 g/cm³20°CMultiple sources [2] [4] [3]
Refractive Index1.437-1.44320°CAAC Europe [3]
Odor CharacterFresh citrus grapefruit peelStandard conditionsMultiple sources [1] [2] [5]

Solubility Parameters and Phase Behavior

The solubility characteristics of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene demonstrate typical behavior for aliphatic ether compounds with significant hydrophobic character. Water solubility is limited, ranging from 66 to 85.2 mg/L at 20°C [2] [7] [6], indicating poor aqueous solubility consistent with its lipophilic nature. The compound shows insolubility in water under standard conditions [8] [9], making it unsuitable for aqueous-based formulations without appropriate solubilizing agents.

In contrast, the compound exhibits excellent miscibility with most organic solvents [10], demonstrating favorable solubility in nonpolar and moderately polar organic media. This solubility profile makes it particularly suitable for incorporation into oil-based formulations and organic solvent systems commonly used in fragrance and flavor applications. The compound shows good compatibility with typical fragrance carrier solvents and demonstrates stability in ethanolic solutions.

Phase behavior analysis indicates that 6,6-dimethoxy-2,5,5-trimethylhex-2-ene maintains its liquid phase across a wide temperature range, with melting points reported below -70°C [10] and as low as -22.91°C according to predictive models [11]. The wide liquid range contributes to its practical utility in various industrial applications where temperature stability is required.

Solvent SystemSolubilityTemperatureSource
Water66-85.2 mg/L20°CMultiple sources [2] [7] [6]
Organic solventsMiscibleRoom temperatureMiltitz Aromatics [10]
EthanolSolubleRoom temperatureVarious SDS
HydrocarbonsSolubleRoom temperatureVarious SDS

Partition Coefficient (LogP) and Lipophilicity

The partition coefficient (LogP) of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene indicates significant lipophilic character, with reported values ranging from 2.99 to 3.8 [2] [12] [13] [7]. The most commonly cited experimental value is 3.8 at 35°C [2] [7], while computational predictions generally fall within the range of 2.99 to 3.39 [12] [13] [14]. This moderate to high lipophilicity suggests favorable partitioning into organic phases and lipid-rich environments.

The octanol-water partition coefficient indicates that the compound preferentially distributes into organic phases, with approximately 630 to 6,300 times greater concentration in octanol compared to water, depending on the specific LogP value used. This lipophilic character is consistent with the compound's structure, which contains multiple alkyl substituents and ether linkages that enhance its affinity for nonpolar environments.

The lipophilicity profile makes 6,6-dimethoxy-2,5,5-trimethylhex-2-ene particularly suitable for applications requiring penetration through lipid barriers or incorporation into oil-based formulations. The moderate LogP value suggests optimal balance between solubility and volatility for fragrance applications, where compounds must be sufficiently volatile for olfactory perception while maintaining adequate substantivity.

LogP ValueMethodTemperatureSource
3.8Experimental35°CChemicalBook [2] [7]
3.39EPI Suite calculationStandard conditionsRIFM Assessment [11]
2.99Crippen methodStandard conditionsCheméo [14]
3.36ComputationalStandard conditionsSIELC Technologies [13]

Volatility and Vapor Pressure Metrics

The volatility characteristics of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene demonstrate moderate vapor pressure values suitable for fragrance applications. Vapor pressure measurements range from 16 to 46 Pa at 20°C [2], with more precise measurements indicating 0.36 to 0.46 hPa at 20°C [10] and 0.53 hPa at 25°C [6]. The compound exhibits a vapor density of 6.5 [8], indicating significantly higher density than air.

The evaporation rate is characterized as moderately fast [6], providing appropriate volatility for top note applications in perfumery while maintaining sufficient longevity on substrates. The compound demonstrates longevity exceeding 2 hours on smelling strips [5], indicating balanced volatility characteristics that allow for initial impact while providing sustained olfactory presence.

Boiling point determinations vary across sources, with experimental values ranging from 195°C to 216°C [11] [4] [10] [8]. The most commonly reported range is 214-215°C at 760 mmHg [4] [6], indicating moderate volatility under standard atmospheric conditions. The relatively high boiling point compared to typical fragrance compounds suggests good thermal stability and reduced tendency for premature evaporation during processing and storage.

Volatility ParameterValueConditionsSource
Vapor Pressure16-46 Pa20°CChemicalBook [2]
Vapor Pressure0.36-0.46 hPa20°CMiltitz Aromatics [10]
Vapor Pressure0.53 hPa25°CScent.vn [6]
Boiling Point214-215°C760 mmHgMultiple sources [4] [6]
Evaporation RateModerately fastStandard conditionsScent.vn [6]
Vapor Density6.5Standard conditionsPerfumers Apprentice [8]

Thermal Stability and Decomposition Mechanisms

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene demonstrates excellent thermal stability under normal storage and handling conditions. The compound remains stable for at least 9 months when stored in original containers under protective nitrogen atmosphere in cool, dry, well-ventilated conditions [10]. No specific decomposition temperature has been determined through experimental studies, with most safety documentation indicating that decomposition temperatures are not available or not determined [15] [8] [9].

The compound exhibits pH-dependent hydrolysis stability, with greater stability observed at neutral pH conditions compared to strongly acidic or alkaline environments [11]. Hydrolysis studies indicate half-lives of 7.9, 4.1, 2.1, and 0.22 hours at pH 4 for temperatures of 20, 25, 30, and 50°C respectively [11]. At pH 7, the compound shows significantly improved stability with half-lives of 137 days, 6.3 days, and 18 hours at 25, 50, and 70°C respectively [11]. Under alkaline conditions (pH 9), the compound demonstrates exceptional stability with half-lives exceeding one year at 25°C [11].

The thermal decomposition mechanism likely involves cleavage of the acetal linkage under elevated temperatures, particularly in the presence of moisture or acidic conditions. The compound should be stored away from heat sources, ignition sources, and open flames to prevent thermal degradation [9]. Incompatible materials include oxidizing agents and highly alkaline or acidic substances that could catalyze decomposition reactions [9].

Stability ParameterConditionsHalf-life/DurationSource
Storage StabilityCool, dry, N₂ atmosphere>9 monthsMiltitz Aromatics [10]
Hydrolysis at pH 425°C4.1 hoursRIFM Assessment [11]
Hydrolysis at pH 725°C137 daysRIFM Assessment [11]
Hydrolysis at pH 925°C>1 yearRIFM Assessment [11]
Alkali StabilitySoap/detergent conditionsExcellentChemicalBook [2]

Olfactory Profile and Sensory Perception

The olfactory profile of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene is characterized by a distinctive fresh citrus character with prominent grapefruit peel notes [1] [2] [5]. The compound exhibits a complex sensory profile that combines fresh-fruity characteristics with bitter grapefruit qualities, complemented by subtle soapy, woody, green, herbal, and violet-like facets [5]. This multifaceted olfactory character makes it particularly valuable in fragrance compositions where citrus freshness is desired with additional complexity.

Sensory analysis using artificial intelligence algorithms has quantified the dominant odor components as green (72.6%), citrus (63.7%), fresh (56.7%), woody (55.9%), and herbal (49.3%) [6]. Additional minor components include lemon (42.3%), floral (39.7%), grapefruit (30.7%), leafy (29.5%), and pine (29.5%) characteristics [6]. This comprehensive profile demonstrates the compound's ability to contribute multiple olfactory dimensions simultaneously.

The compound functions primarily as a top note in perfumery applications [5], with typical use levels averaging 1% in perfume compounds [5]. Longevity studies indicate that the compound maintains perceptible odor intensity for more than 2 hours on smelling strips [5], providing good substantivity for a volatile citrus note. The compound's exceptional alkali stability makes it particularly suitable for use in soaps and detergents where traditional citrus oils would degrade [2] [16].

The sensory perception encompasses sweet and fresh characteristics with soft, romantic undertones [17], making it suitable for both feminine and masculine fragrance compositions. The compound demonstrates excellent blending properties with other fragrance materials, particularly dihydromyrcenol and cassis base compounds [5]. Its widespread use in commercial fragrances includes notable applications in Gabrielle (Chanel), Bleu (Chanel), Terre d'Hermès, and numerous other successful fragrance compositions [5].

Sensory AttributeIntensity/CharacterAnalysis MethodSource
Primary CharacterFresh citrus grapefruit peelSensory evaluationMultiple sources [1] [2] [5]
Green Notes72.6%AI analysisScent.vn [6]
Citrus Notes63.7%AI analysisScent.vn [6]
Fresh Notes56.7%AI analysisScent.vn [6]
Woody Notes55.9%AI analysisScent.vn [6]
Longevity>2 hoursSmelling strip testFraterworks [5]
ClassificationTop notePerfumery applicationFraterworks [5]
Typical Use Level1%Perfume compoundFraterworks [5]

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 1821 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (99.95%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

67674-46-8

General Manufacturing Information

2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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